molecular formula C18H38O5S2 B4326638 2-(OCTYLSULFONYL)ETHYL 1-OCTANESULFONATE

2-(OCTYLSULFONYL)ETHYL 1-OCTANESULFONATE

Cat. No.: B4326638
M. Wt: 398.6 g/mol
InChI Key: MJWPFIJSQHYUSM-UHFFFAOYSA-N
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Description

2-(OCTYLSULFONYL)ETHYL 1-OCTANESULFONATE is a versatile chemical compound used in various scientific research applications. It possesses unique properties that make it ideal for applications in catalysis, material synthesis, and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(OCTYLSULFONYL)ETHYL 1-OCTANESULFONATE typically involves the sulfonylation of octyl alcohols. One common method is the reaction of octyl alcohol with sulfonyl chloride in the presence of a base such as pyridine . The reaction conditions often include mild temperatures and the use of molecular sieves to remove water formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(OCTYLSULFONYL)ETHYL 1-OCTANESULFONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

    Substitution: The sulfonate group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the sulfonate group under mild conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted sulfonates.

Scientific Research Applications

2-(OCTYLSULFONYL)ETHYL 1-OCTANESULFONATE is used in a wide range of scientific research applications:

    Chemistry: It serves as a reagent in organic synthesis and catalysis.

    Biology: The compound is used in biochemical assays and as a surfactant in cell biology.

    Medicine: It is employed in drug formulation and delivery systems.

    Industry: The compound is used in the production of detergents and surfactants.

Mechanism of Action

The mechanism of action of 2-(OCTYLSULFONYL)ETHYL 1-OCTANESULFONATE involves its ability to act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds. It interacts with molecular targets such as cell membranes and proteins, facilitating various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    Sodium 1-octanesulfonate: Another sulfonate compound used as a surfactant and ion-pairing reagent.

    Sodium hexanesulfonate: Similar in structure but with a shorter alkyl chain.

    Sodium heptanesulfonate: Similar in structure but with a slightly shorter alkyl chain.

Uniqueness

2-(OCTYLSULFONYL)ETHYL 1-OCTANESULFONATE is unique due to its dual sulfonate groups, which enhance its surfactant properties and make it highly effective in various applications compared to other similar compounds.

Properties

IUPAC Name

2-octylsulfonylethyl octane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38O5S2/c1-3-5-7-9-11-13-16-24(19,20)18-15-23-25(21,22)17-14-12-10-8-6-4-2/h3-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWPFIJSQHYUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCS(=O)(=O)CCOS(=O)(=O)CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(OCTYLSULFONYL)ETHYL 1-OCTANESULFONATE

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